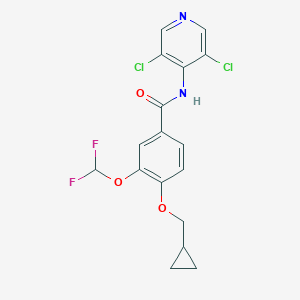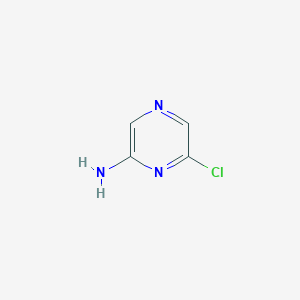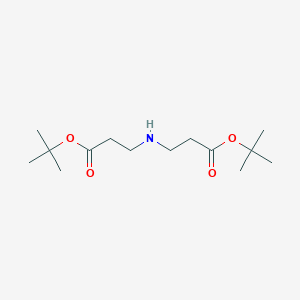
(2R)-2,3-ジメチルブタン-1-オール
説明
(2R)-2,3-Dimethylbutan-1-ol is an organic compound with the molecular formula C6H14O It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image
科学的研究の応用
(2R)-2,3-Dimethylbutan-1-ol has various applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving chiral alcohols.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.
作用機序
Target of Action
The primary target of (2R)-2,3-dimethylbutan-1-ol is the adenosine A1 receptor , which is almost exclusively expressed at nerve terminals . This receptor plays a crucial role in the regulation of neurotransmitter release and is involved in various physiological functions, including sleep regulation and pain perception .
Mode of Action
(2R)-2,3-dimethylbutan-1-ol interacts with its target, the adenosine A1 receptor, to reduce glutamate release . This interaction is thought to be mediated by AMPA receptor antagonism . The compound’s effect on glutamate release can be blocked by antagonism of adenosine A1 receptors .
Biochemical Pathways
The compound’s action affects the glutamatergic system , a major excitatory neurotransmitter system in the brain . By reducing glutamate release, (2R)-2,3-dimethylbutan-1-ol can influence various downstream effects, potentially contributing to its antidepressant action . Signal transduction studies in primary neuronal cultures demonstrated that the compound reduced P-T286-CamKII and P-S9-Synapsin, which correlated with decreased synaptic vesicle recycling .
Result of Action
The molecular and cellular effects of (2R)-2,3-dimethylbutan-1-ol’s action include a reduction in glutamate release and a decrease in synaptic vesicle recycling . These effects could contribute to the compound’s potential antidepressant action . Systemic administration of an A1R antagonist counteracted the antidepressant-like actions of the compound in the forced swim test .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2,3-dimethylbutan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (2R)-2,3-dimethylbutan-2-one, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: On an industrial scale, the production of (2R)-2,3-dimethylbutan-1-ol may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the desired alcohol.
Types of Reactions:
Oxidation: (2R)-2,3-Dimethylbutan-1-ol can undergo oxidation to form (2R)-2,3-dimethylbutanoic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding alkane, 2,3-dimethylbutane, using strong reducing agents like hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups. For example, reacting with thionyl chloride (SOCl2) can convert it to (2R)-2,3-dimethylbutyl chloride.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acidic medium.
Reduction: H2 with Pd/C, NaBH4, LiAlH4.
Substitution: SOCl2, phosphorus tribromide (PBr3).
Major Products:
Oxidation: (2R)-2,3-Dimethylbutanoic acid.
Reduction: 2,3-Dimethylbutane.
Substitution: (2R)-2,3-Dimethylbutyl chloride.
類似化合物との比較
(2S)-2,3-Dimethylbutan-1-ol: The enantiomer of (2R)-2,3-dimethylbutan-1-ol, differing only in the spatial arrangement of atoms.
2,3-Dimethylbutan-2-ol: A structural isomer with the hydroxyl group on the second carbon.
2,3-Dimethylbutane: The fully reduced form of the compound.
Uniqueness: (2R)-2,3-Dimethylbutan-1-ol is unique due to its chiral nature, which makes it valuable in asymmetric synthesis and studies involving stereochemistry. Its specific three-dimensional arrangement allows for selective interactions in biological systems and chemical reactions, distinguishing it from its isomers and other similar compounds.
特性
IUPAC Name |
(2R)-2,3-dimethylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O/c1-5(2)6(3)4-7/h5-7H,4H2,1-3H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSWMAUXEHKFGX-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648457 | |
| Record name | (2R)-2,3-Dimethylbutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15019-27-9 | |
| Record name | (2R)-2,3-Dimethylbutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-2,3-dimethylbutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![[3-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(14-methylpentadecanoyloxy)propyl] 14-methylhexadecanoate](/img/structure/B134888.png)





![Pyridine, 4-[fluoro(trimethylsilyl)methyl]-(9CI)](/img/structure/B134924.png)
